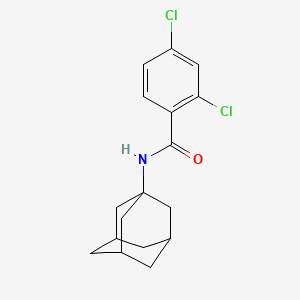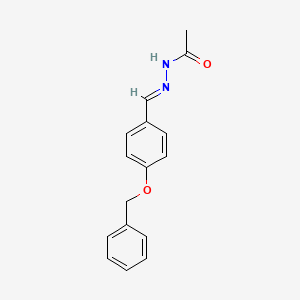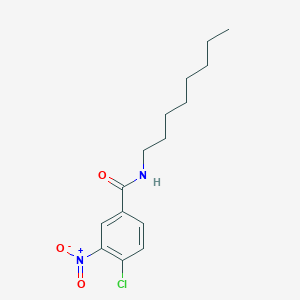
N-Adamantan-1-yl-2,4-dichloro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Adamantan-1-yl-2,4-dichloro-benzamide is a chemical compound with the molecular formula C17H19Cl2NO and a molecular weight of 324.253 g/mol . It is characterized by the presence of an adamantane group attached to a benzamide structure, which is further substituted with two chlorine atoms at the 2 and 4 positions on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Adamantan-1-yl-2,4-dichloro-benzamide typically involves the reaction of adamantane derivatives with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve adamantane derivative in anhydrous solvent (e.g., dichloromethane).
- Add triethylamine to the solution.
- Slowly add 2,4-dichlorobenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or under reflux conditions for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
N-Adamantan-1-yl-2,4-dichloro-benzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of adamantanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学的研究の応用
N-Adamantan-1-yl-2,4-dichloro-benzamide has several applications in scientific research:
作用機序
The mechanism of action of N-Adamantan-1-yl-2,4-dichloro-benzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity of the compound, allowing it to easily penetrate biological membranes . The benzamide group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
類似化合物との比較
Similar Compounds
- N-Adamantan-1-yl-2-methyl-3,5-dinitro-benzamide
- N-Adamantan-1-yl-4-methyl-benzamide
- N-Adamantan-1-yl-benzamide
Uniqueness
N-Adamantan-1-yl-2,4-dichloro-benzamide is unique due to the presence of two chlorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The adamantane moiety also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications .
特性
分子式 |
C17H19Cl2NO |
|---|---|
分子量 |
324.2 g/mol |
IUPAC名 |
N-(1-adamantyl)-2,4-dichlorobenzamide |
InChI |
InChI=1S/C17H19Cl2NO/c18-13-1-2-14(15(19)6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) |
InChIキー |
BTAUUSAMKNHVEL-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(2-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B15080400.png)
![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080410.png)
![4-[(E)-(2-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B15080416.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15080426.png)
![3,4,5-trimethoxy-N-(2,2,2-trichloro-1-{[(2-iodophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15080427.png)
![2-fluoro-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B15080429.png)
![Methyl 2-({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15080439.png)
![2-(2-chlorophenoxy)-N'-[(Z)-pyridin-4-ylmethylidene]acetohydrazide](/img/structure/B15080444.png)
![7-(4-Chlorophenyl)-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15080449.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080457.png)
![3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B15080458.png)
![(2E)-5-benzyl-2-{(2E)-[(5-phenylfuran-2-yl)methylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B15080462.png)

